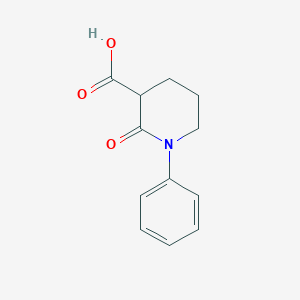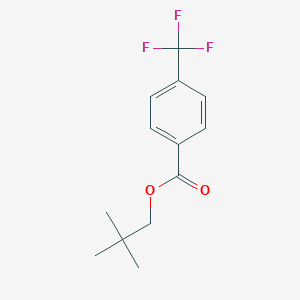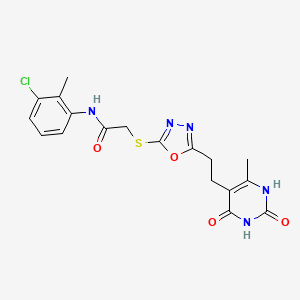
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a dimethylamino group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate isocyanate to form an intermediate urea derivative.
Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative under controlled conditions to introduce the furan ring.
Dimethylamino Group Addition: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential pharmacophore for drug development.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]urea: Similar structure with a thiophene ring instead of a furan ring.
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]urea: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(furan-2-yl)ethyl)urea is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNVSMVLRVYLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
![(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID](/img/structure/B2830746.png)



![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2830753.png)
![1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione](/img/structure/B2830754.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B2830764.png)
amine](/img/structure/B2830765.png)
![N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2830766.png)
